![molecular formula C8H14N4OS2 B2935511 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide CAS No. 332393-85-8](/img/structure/B2935511.png)
2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide
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Overview
Description
The compound “2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide” belongs to a class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms . They are known for their diverse range of biological activities.
Chemical Reactions Analysis
Thiadiazoles can undergo a variety of chemical reactions, including reactions with electrophiles and nucleophiles. They can also participate in cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. These could include its melting point, boiling point, solubility in various solvents, and its spectral properties (IR, NMR, etc.) .Scientific Research Applications
Anticancer Applications
Thiadiazole derivatives have shown promise as anticancer agents. Studies have indicated that certain compounds within this class can exhibit significant anticancer effects, comparable to established treatments like sorafenib .
Urease Inhibitor Activities
Novel derivatives of this compound have been synthesized and evaluated for their urease inhibitor activities. These inhibitors can play a crucial role in treating diseases caused by urease-producing bacteria .
Antimicrobial Agents
Thiadiazole and thiazole derivatives are central to numerous drugs with a wide spectrum of action, including antimicrobial properties. They are used to combat a variety of bacterial infections .
Pharmacological Diversity
1,3,4-Thiadiazole derivatives are known for their diverse pharmacological activities. They have been used as insecticides, herbicides, antiviral agents, CNS stimulants, anti-inflammatory agents, antidepressants, antiparasitic agents, and more .
Agricultural Applications
These compounds have applications in agriculture, potentially serving as pesticides or growth regulators due to their chemical properties .
Cosmetics Industry
In the cosmetics industry, thiadiazole derivatives can be utilized as stabilizers or active ingredients in various skincare products .
Molecular Applications
Thiadiazoles are used in light harvesting and the mass manufacture of LEDs due to their unique light-emitting properties. They also find applications as photochromes and molecular switches .
Antinociceptive Effects
Recent research has explored the antinociceptive effects of 1,3,4-thiadiazole derivatives on nociceptive pathways of the nervous system. These studies aim to develop new pain management therapies .
Mechanism of Action
Target of Action
The primary target of 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N,N-diethyl-acetamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
This compound interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease . The synthesized compounds could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .
Result of Action
The result of the compound’s action is the inhibition of the urease enzyme, leading to a decrease in the conversion of urea to ammonia and carbon dioxide . This can potentially inhibit the survival of H. pylori, which relies on the increase in pH caused by this conversion .
Safety and Hazards
properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-diethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4OS2/c1-3-12(4-2)6(13)5-14-8-11-10-7(9)15-8/h3-5H2,1-2H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGAVFMWIQZDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(S1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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